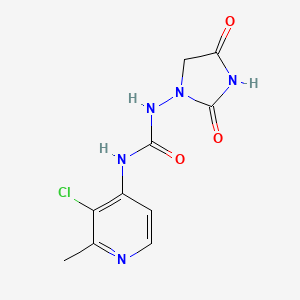![molecular formula C17H24N2O4 B7428953 N-[4-(methoxymethyl)phenyl]-N'-methyl-N'-(oxan-3-ylmethyl)oxamide](/img/structure/B7428953.png)
N-[4-(methoxymethyl)phenyl]-N'-methyl-N'-(oxan-3-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(methoxymethyl)phenyl]-N'-methyl-N'-(oxan-3-ylmethyl)oxamide, commonly known as MMMP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research areas. MMMP is a synthetic compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MMMP is not completely understood, but it is believed to act by inhibiting the activity of certain enzymes and modulating the activity of certain neurotransmitters. MMMP has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. Additionally, MMMP has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
MMMP has been shown to exhibit various biochemical and physiological effects, including antitumor activity, modulation of neurotransmitter activity, and inhibition of enzyme activity. MMMP has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, MMMP has been shown to modulate the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMMP in lab experiments is its potent antitumor activity, which makes it a potential candidate for the development of cancer therapeutics. Additionally, MMMP has been shown to modulate the activity of neurotransmitters, making it a potential candidate for the treatment of neurological disorders. However, one of the main limitations of using MMMP in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are various potential future directions for the study of MMMP, including further investigation of its mechanism of action, its potential applications in drug discovery and cancer therapeutics, and its potential applications in neuroscience. Additionally, further research is needed to optimize the synthesis process of MMMP and to develop more efficient methods for obtaining the compound. Overall, MMMP has significant potential for various scientific research applications, and further investigation of its properties and potential applications is warranted.
Métodos De Síntesis
MMMP can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis of MMMP involves the reaction of 4-(methoxymethyl)benzaldehyde with N-methyl-N-(3-bromopropyl)amine, followed by the reaction of the resulting product with oxalic acid dihydrate. The final product is obtained by treating the resulting compound with oxalyl chloride and methanol.
Aplicaciones Científicas De Investigación
MMMP has various potential applications in scientific research, including drug discovery, cancer research, and neuroscience. MMMP has been shown to exhibit potent antitumor activity and has been studied as a potential cancer therapeutic agent. Additionally, MMMP has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-[4-(methoxymethyl)phenyl]-N'-methyl-N'-(oxan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-19(10-14-4-3-9-23-12-14)17(21)16(20)18-15-7-5-13(6-8-15)11-22-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSBTCMGUDTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C(=O)C(=O)NC2=CC=C(C=C2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(azocan-1-yl)-N-[4-[[2-(4-methyl-2-oxopyridin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7428870.png)
![Methyl 4-[[4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carbonyl]amino]-2-methylbenzoate](/img/structure/B7428877.png)
![4-(2-Chlorophenyl)-1-[2-(2-methylphenoxy)ethyl]piperidin-4-ol](/img/structure/B7428894.png)
![N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1-pyridin-4-ylpyrazole-3-carboxamide](/img/structure/B7428901.png)
![4-[(2-Fluoro-3-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7428907.png)
![N-(2-methoxy-5-nitrophenyl)-2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]propanamide](/img/structure/B7428922.png)
![methyl N-[4-[[4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carbonyl]amino]phenyl]carbamate](/img/structure/B7428927.png)

![Ethyl 2-chloro-5-[[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7428940.png)

![(2,4-Dichloro-5-methylsulfonylphenyl)-[2-(3-fluorophenyl)azetidin-1-yl]methanone](/img/structure/B7428956.png)
![methyl N-[2-fluoro-5-[[2-oxo-2-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]amino]acetyl]amino]phenyl]carbamate](/img/structure/B7428959.png)
![N-(4-tert-butylcycloheptyl)-N'-[4-(ethylcarbamoyl)phenyl]oxamide](/img/structure/B7428963.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-2-(trifluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7428969.png)